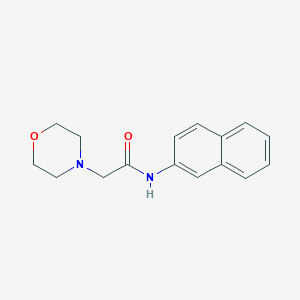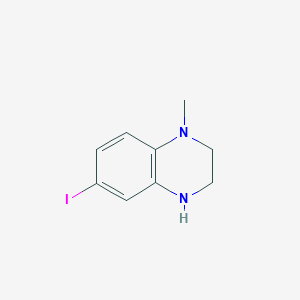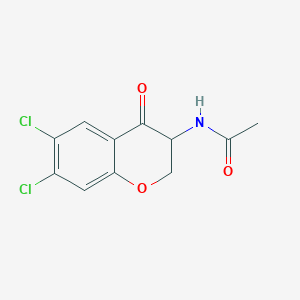
Diphenyl(4-hydroxybutyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(4-hydroxybutyl)methylsilane is an organosilicon compound with the molecular formula C17H22OSi. It is a unique compound that combines the properties of both organic and silicon-based chemistry, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(4-hydroxybutyl)methylsilane typically involves the hydrosilylation of 4-hydroxybutyl derivatives with diphenylmethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Quality control measures ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(4-hydroxybutyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Diphenyl(4-hydroxybutyl)methylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of specialty polymers and coatings
Wirkmechanismus
The mechanism of action of Diphenyl(4-hydroxybutyl)methylsilane involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the silicon atom can participate in unique bonding interactions. These interactions can influence the reactivity and stability of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl(2-hydroxy-2-phenylethyl)methylsilane
- Bis(pentachlorophenyl)methylsilane
- Bis(trimethylsilylmethyl)methylsilane
- Bis(pentafluorophenyl)methylsilane
Uniqueness
Diphenyl(4-hydroxybutyl)methylsilane is unique due to the presence of the 4-hydroxybutyl group, which provides additional reactivity and functionality compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications .
Eigenschaften
CAS-Nummer |
18044-15-0 |
|---|---|
Molekularformel |
C17H22OSi |
Molekulargewicht |
270.44 g/mol |
IUPAC-Name |
4-[methyl(diphenyl)silyl]butan-1-ol |
InChI |
InChI=1S/C17H22OSi/c1-19(15-9-8-14-18,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,18H,8-9,14-15H2,1H3 |
InChI-Schlüssel |
XICASLQNVVCMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CCCCO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


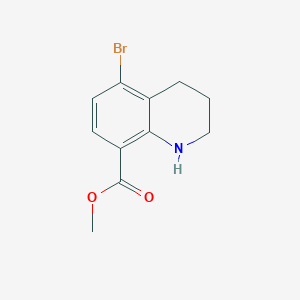
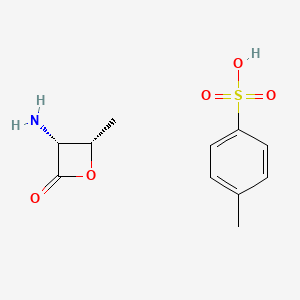
![3-Iodo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11848542.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-](/img/structure/B11848545.png)
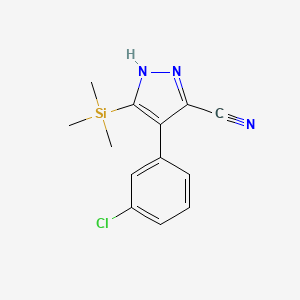


![3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11848576.png)
![5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11848584.png)

